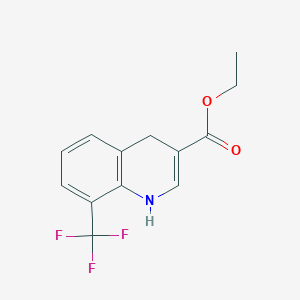

Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

説明

Systematic Nomenclature and Structural Elucidation

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, where the quinoline ring system serves as the parent structure with appropriate numerical designation of substituent positions. The compound's molecular formula, established as C13H12F3NO2, corresponds to a molecular weight of 271.23 grams per mole, confirming the presence of thirteen carbon atoms, twelve hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms.

Structural elucidation through spectroscopic methods reveals distinctive characteristics of this quinoline derivative. The canonical Simplified Molecular Input Line Entry System representation, CCOC(=O)C1=CNc2c(C1)cccc2C(F)(F)F, clearly delineates the connectivity pattern and confirms the positioning of the trifluoromethyl group at the 8-position of the quinoline ring system. Nuclear magnetic resonance spectroscopy provides detailed insight into the compound's structural features, with the trifluoromethyl group typically exhibiting characteristic signals in both proton and carbon-13 nuclear magnetic resonance spectra.

The three-dimensional molecular architecture of this compound demonstrates the planarity characteristic of quinoline systems, with the trifluoromethyl group introducing significant steric and electronic effects. X-ray crystallographic analysis of related 8-trifluoromethyl quinoline derivatives has shown that the trifluoromethyl group adopts a configuration that minimizes steric interactions while maximizing electronic stabilization through the quinoline pi-system.

Historical Context in Heterocyclic Chemistry

The development of trifluoromethyl-substituted quinoline derivatives traces its origins to the broader evolution of quinoline chemistry, which began with the pioneering work on the Skraup synthesis in the late nineteenth century. The Skraup reaction, named after the Czech chemist Zdenko Hans Skraup (1850-1910), established the fundamental synthetic pathway for quinoline construction through the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of oxidizing agents such as nitrobenzene.

The incorporation of trifluoromethyl groups into heterocyclic systems emerged as a significant advancement in the mid-twentieth century, driven by the recognition that fluorine substitution could dramatically alter the biological and physicochemical properties of organic molecules. Early synthetic efforts focused on the introduction of trifluoromethyl groups through various methodologies, including the use of trifluoromethyl iodide, trifluoroacetic acid derivatives, and specialized fluorinating reagents.

The specific synthesis of this compound represents a convergence of traditional quinoline synthetic methodology with modern fluorine chemistry. Historical development of related compounds, such as 7-(trifluoromethyl)quinoline (Chemical Abstracts Service number 325-14-4), provided crucial insights into the effects of trifluoromethyl substitution on quinoline systems. These earlier investigations demonstrated that the position of trifluoromethyl substitution significantly influences both the synthetic accessibility and the resulting compound properties.

The evolution of analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, has been instrumental in the characterization and structural confirmation of trifluoromethyl-substituted quinolines. Advanced nuclear magnetic resonance methods, including two-dimensional correlation spectroscopy and carbon-13 nuclear magnetic resonance with proton decoupling, have enabled detailed structural assignments and confirmation of substitution patterns.

Positional Isomerism in Trifluoromethyl-Substituted Quinolines

The positional isomerism exhibited by trifluoromethyl-substituted quinoline carboxylates demonstrates the profound impact of substituent positioning on molecular properties and reactivity patterns. This compound represents one specific positional isomer within a family of compounds where the trifluoromethyl group can occupy positions 5, 6, 7, or 8 on the quinoline ring system.

Comparative analysis reveals that ethyl 4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, where the trifluoromethyl group occupies the 5-position, exhibits distinctly different electronic properties compared to the 8-substituted analog. The 5-position places the trifluoromethyl group in direct conjugation with the carbonyl functionality at position 4, resulting in enhanced electron-withdrawing effects and altered reactivity patterns.

Similarly, 1-ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid represents another positional isomer where the trifluoromethyl group occupies the 6-position. This compound, with molecular formula C13H10F3NO3 and molecular weight 285.22 grams per mole, demonstrates how positional changes affect both molecular weight and structural properties through different oxidation states and substitution patterns.

The 7-substituted analog, exemplified by ethyl 4-thioxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, introduces the additional complexity of sulfur substitution for oxygen at the 4-position. This compound showcases how both positional isomerism of the trifluoromethyl group and heteroatom substitution combine to create unique molecular architectures with potentially distinct biological and chemical properties.

Electronic effects analysis demonstrates that the 8-position substitution pattern in this compound creates a unique electronic environment where the trifluoromethyl group exerts its electron-withdrawing influence through the aromatic system while being sufficiently remote from the carboxylate functionality to avoid direct electronic interference. This positioning contrasts with the 5-position, where direct conjugation between the trifluoromethyl group and the quinoline pi-system creates more pronounced electronic perturbations.

Nuclear magnetic resonance spectroscopic studies of these positional isomers reveal characteristic chemical shift patterns that enable unambiguous identification of substitution positions. The trifluoromethyl carbon signal in carbon-13 nuclear magnetic resonance spectroscopy appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, with the chemical shift position being diagnostic of the substitution site. For 8-substituted derivatives, this signal typically appears in the range of 120-125 parts per million, distinguishable from the corresponding signals in 5-, 6-, or 7-substituted analogs.

The synthetic accessibility of different positional isomers varies significantly based on the starting materials and reaction conditions employed. The 8-position substitution pattern in this compound can be achieved through specialized synthetic routes that exploit the unique reactivity of the 8-position in quinoline chemistry, often requiring carefully optimized reaction conditions to achieve selective substitution.

特性

IUPAC Name |

ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2/c1-2-19-12(18)9-6-8-4-3-5-10(13(14,15)16)11(8)17-7-9/h3-5,7,17H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZJITASPSUNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1)C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857328 | |

| Record name | Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31602-18-3 | |

| Record name | Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Gould-Jacobs Cyclization Route

One of the classical and widely used methods for synthesizing quinoline derivatives, including ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, is the Gould-Jacobs cyclization. This method involves:

- Step 1: Preparation of enamines by reacting substituted anilines with diethyl (2-ethoxymethylene)malonate or ethyl 2-(ethoxymethylene)acetoacetate.

- Step 2: Cyclization of the enamines under heating conditions to form 4-oxo-quinoline-3-carboxylate derivatives.

- Step 3: Reduction of the 4-oxo group to 1,4-dihydroquinoline using catalytic hydrogenation (e.g., H₂ with 5% Pd/C catalyst).

This approach was described in detail in the synthesis of related quinolone derivatives and is adaptable to trifluoromethyl substituted substrates to yield the target compound.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Substituted aniline + diethyl (2-ethoxymethylene)malonate, reflux | Enamine intermediate formation |

| 2 | Heating (e.g., 250 °C in Dowtherm oil) | Cyclization to 4-oxo quinoline |

| 3 | Catalytic hydrogenation (H₂, 5% Pd/C) | Reduction to 1,4-dihydroquinoline |

This method provides high yields (up to 93%) and good purity after recrystallization.

High-Temperature Cyclization in Dowtherm

A specific preparation example involves heating diethyl({[3-(trifluoromethyl)phenyl]amino}methylene)malonate at 250 °C in Dowtherm oil for 5 hours. After cooling, the product is precipitated by stirring in n-hexane, filtered, and recrystallized from ethanol to yield this compound with about 93% yield.

| Reagent | Quantity | Conditions | Yield (%) |

|---|---|---|---|

| Diethyl({[3-(trifluoromethyl)phenyl]amino}methylene)malonate | 10.0 g | 250 °C, 5 h, Dowtherm | 93 |

| n-Hexane | 150 mL | Stir 10 min, RT | - |

| Ethanol (for recrystallization) | - | - | - |

Phase Separation and Purification via Solvent Exchange and Crystallization

In industrial processes for related quinoline derivatives, purification involves solvent exchange and controlled crystallization:

- After reaction completion, distillation with ethanol is used for solvent exchange.

- Water is added to the ethanol solution (25–35% w/w) and stirred at 14–26 °C.

- Crystalline precipitates are filtered, rinsed with ethanol, and dried at controlled temperatures (~42.5–50 °C).

This method ensures high purity and yield of the crystalline this compound.

Alternative Synthetic Routes and Industrial Considerations

- Some synthetic routes use sodium hydride (NaH) in dioxane for cyclization steps, but these conditions are harsh, moisture-sensitive, and environmentally unfriendly due to dioxane toxicity and sodium hydride instability.

- Industrially, safer bases such as sodium carbonate or trisodium phosphate are preferred for neutralization steps.

- Phase separation using organic solvents (methylene chloride) and aqueous washes (NaOH, diluted HCl) are employed for extraction and purification.

Preparation of Stock Solutions for Experimental Use

For research and pharmacological evaluation, this compound is prepared as stock solutions at various molarities by dissolving precise amounts in solvents like DMSO, PEG300, Tween 80, corn oil, or water mixtures. The preparation involves sequential solvent addition with mixing and clarification at each step to ensure clear solutions suitable for in vivo or in vitro studies.

Stock Solution Preparation Table:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution | 3.6868 mL | 18.4339 mL | 36.8677 mL |

| 5 mM Solution | 0.7374 mL | 3.6868 mL | 7.3735 mL |

| 10 mM Solution | 0.3687 mL | 1.8434 mL | 3.6868 mL |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Gould-Jacobs Cyclization | Anilines + diethyl (2-ethoxymethylene)malonate, heat, catalytic hydrogenation | Up to 93 | Classical method, adaptable to trifluoromethyl substitution |

| High-Temperature Dowtherm Heating | Diethyl({[3-(trifluoromethyl)phenyl]amino}methylene)malonate, 250 °C, Dowtherm oil | 93 | Efficient cyclization, followed by recrystallization |

| Industrial Solvent Exchange & Crystallization | Ethanol distillation, water addition, controlled temp crystallization | ~89-90 | Ensures purity, scalable for production |

| Sodium Hydride/Dioxane Route | NaH in dioxane, moisture sensitive | Variable | Harsh, less environmentally friendly |

| Stock Solution Preparation | DMSO, PEG300, Tween 80, corn oil, water mixtures | N/A | For experimental formulation and dosing |

化学反応の分析

Types of Reactions: Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as ammonia or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Amine-substituted quinolines.

科学的研究の応用

Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.

Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.

作用機序

The mechanism by which Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's ability to bind to specific receptors or enzymes, leading to biological or chemical activity. The exact mechanism may vary depending on the specific application and the molecular targets involved.

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, highlighting substituent variations, biological activities, and synthesis methodologies:

Key Observations:

7-Substituted derivatives (e.g., -OCH₃ or piperazine) show enhanced antimicrobial activity due to improved target binding (e.g., DNA gyrase inhibition) .

Synthetic Flexibility: The Gould-Jacobs cyclization is widely used for 4-oxo-quinolones but requires optimization for CF₃-containing substrates due to steric and electronic effects . Halogenation (e.g., Cl or F) at position 6 or 8 is achieved via electrophilic substitution, while CF₃ groups often require specialized reagents (e.g., Ruppert-Prakash reagent) .

Spectroscopic Signatures :

- The ester carbonyl (δ ~173 ppm in ¹³C NMR) and 4-oxo group (δ ~180 ppm) are consistent across analogs, but substituents like -CF₃ induce distinct downfield shifts in aromatic protons (e.g., δ 8.61 ppm for H7 in 7-CF₃ analogs) .

生物活性

Ethyl 8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including antimicrobial and anticancer properties, as well as its interaction with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C13H12F3NO2

- Molecular Weight : Approximately 271.239 g/mol

- CAS Number : 1216991-34-2

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which may influence its biological interactions and efficacy against various cellular targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinoline structures have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The incorporation of the trifluoromethyl group is believed to enhance the compound's potency by improving metabolic stability and membrane permeability.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| This compound | Escherichia coli | 32 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. Similar compounds have demonstrated significant antiproliferative effects against several cancer cell lines by targeting key signaling pathways involved in cell growth and survival.

Case Study: Inhibition of VEGFR-2

In a study focused on quinoline derivatives, it was found that compounds with similar structures inhibited the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The most potent analogs showed IC50 values ranging from 0.88 to 4.60 µM, indicating strong antiproliferative activity compared to standard treatments like sorafenib (IC50 = 8.38 µM) .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 (liver cancer) | 2.76 |

| This compound | MCF-7 (breast cancer) | 1.60 |

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Key Enzymes : The compound may interact with enzymes involved in critical signaling pathways that regulate cell proliferation and apoptosis.

- Induction of Apoptosis : Studies have shown that derivatives can increase the expression of pro-apoptotic markers such as Bax and Caspase-7 while decreasing anti-apoptotic signals like VEGFR-2 .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。